The InvA protein is classified as part of the type III secretion system, which is crucial for the pathogenicity of many Gram-negative bacteria. This system allows bacteria to inject effector proteins directly into host cells, facilitating invasion and subsequent infection. The invA gene is commonly used as a target in molecular diagnostics to confirm the presence of Salmonella in clinical and environmental samples .
The synthesis of InvA protein can be achieved through various expression systems. Common methods include:
For example, a typical protocol may involve:
The InvA protein has a complex structure that facilitates its role in secretion and interaction with host cell membranes. Structural studies suggest that InvA contains several transmembrane domains, which are essential for its localization to the bacterial inner membrane.
Crystallographic studies have provided insights into its conformation, revealing regions that are likely involved in protein-protein interactions necessary for forming the secretion apparatus .
InvA participates in several biochemical reactions related to bacterial invasion:
These interactions are crucial for maintaining the structural integrity of the secretion system and ensuring effective delivery of effector proteins into host cells .
The mechanism by which InvA operates involves several steps:
Studies have shown that mutations in invA can significantly reduce the virulence of Salmonella, highlighting its importance in pathogenesis .
Analytical techniques such as circular dichroism spectroscopy can be employed to study its secondary structure and stability under various conditions .
The InvA protein has several important applications in scientific research:
The invA gene resides within the Salmonella Pathogenicity Island 1 (SPI-1), a horizontally acquired 40 kb genomic region essential for epithelial cell invasion. Located at approximately 59 minutes on the Salmonella typhimurium chromosome, invA exhibits 7% linkage to mutS and serves as the first gene in a polycistronic operon encoding additional invasion proteins (InvB, InvC, InvD, and InvE) [1] [3] [9]. This operon structure facilitates coordinated expression of virulence factors required for Type III Secretion System (T3SS) assembly. Genetic disruption studies confirm that nonpolar mutations in invA abolish bacterial invasion of epithelial cells without impairing attachment, highlighting its indispensable role in host cell penetration [1] [7]. The invA gene is conserved across pathogenic Salmonella serovars, serving as a reliable molecular detection target for food safety diagnostics [9].
Table 1: Genomic Context of invA in Salmonella Pathogenicity Island 1
Genomic Feature | Position/Context | Functional Significance |
---|---|---|
Chromosomal Location | 59 minutes | Linked to mutS (7% linkage) |
Pathogenicity Island | SPI-1 | Horizontally acquired virulence locus |
Operon Structure | invA-invB-invC-invD-invE | Coordinated expression of T3SS components |
Mutant Phenotype | Nonpolar mutations | Invasion-deficient but attachment-competent |
Diagnostic Utility | Conserved sequence | PCR target for Salmonella detection |
InvA is a 686-amino acid transmembrane protein (predicted MW: 75,974 Da) with eight membrane-spanning helices in its N-terminal region (residues 1-300) and a cytoplasmic C-terminal domain (residues 350-686) [1] [3]. Hydropathy plots reveal its integration into the inner membrane, consistent with its role as a structural core component of the T3SS basal body. The cytoplasmic domain contains evolutionarily conserved motifs critical for protein-protein interactions and secretion regulation:
Crystallographic studies of the C-terminal domain (residues 356-525) demonstrate a compact α/β fold with surface-exposed residues critical for oligomerization and interaction with chaperone proteins like InvB [2]. Sequence alignment reveals >90% identity across Salmonella serovars, while homologs in Shigella (VirH), Yersinia (LcrD), and Escherichia coli (FlhA) share 25-38% identity, indicating conserved function in bacterial secretion systems [1] [3] [7].
Table 2: Conserved Functional Motifs in InvA Protein
Motif/Region | Amino Acid Position | Functional Role | Structural Homologs |
---|---|---|---|
Transmembrane Helices | 1-300 | Membrane integration, basal body assembly | FlhA (flagellar system) |
Walker A Box | 402-409 | ATP binding/hydrolysis | InvC ATPase |
GKY Loop | 438-440 | Interaction with ATPase | Conserved in T3SS |
C-terminal Domain | 356-686 | Oligomerization, chaperone binding | LcrD (Yersinia), FlbF (Caulobacter) |
Crystallized Fragment | 356-525 | α/β fold with conserved surface | Homodimer in asymmetric unit |
invA transcription is governed by the SPI-1-encoded activator HilA, which binds to upstream regulatory sequences under specific environmental conditions [3] [9]. Key regulatory inputs include:
Transcriptional fusions demonstrate that invA expression requires the hilA promoter and is silenced by H-NS nucleoid proteins under non-inducing conditions. This precise regulation ensures T3SS assembly occurs exclusively during host intestinal colonization [3] [7].
Table 3: Transcriptional Regulators of invA Expression
Regulatory Factor | Environmental Signal | Effect on invA | Mechanism |
---|---|---|---|
HilA | Osmolarity, oxygen | Activation | Direct promoter binding |
H-NS | Low osmolarity | Repression | DNA silencing |
PhoP/PhoQ | Low Mg²⁺ | Repression | hilA repression |
FIS | Growth phase | Activation | DNA supercoiling modulation |
EnvZ/OmpR | Osmolarity | Modulation | OmpR phosphorylation |
While InvA lacks canonical eukaryotic-like PTMs, its stability and function are modulated by:
InvA stability is temperature-dependent, with a half-life >8 hours at 37°C versus <2 hours at 25°C, aligning with host body temperature induction of virulence. Degradation occurs via membrane protease FtsH, not ubiquitination, reflecting bacterial degradation pathways [4] [10].
Table 4: Post-Translational Regulation of InvA
Regulatory Mechanism | Functional Sites/Residues | Consequence | Experimental Evidence |
---|---|---|---|
Phosphorylation | Ser402, Thr455 | Modulates ATPase coupling | Phospho-null mutants reduce secretion |
Oligomerization | C-terminal domain | Stabilizes secretion channel | Crystal structure (dimer formation) |
Temperature Stability | N/A | Longer half-life at 37°C | Pulse-chase assays |
Proteolytic Degradation | Transmembrane regions | FtsH-dependent turnover | Mutants show increased InvA accumulation |
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